3-(2-Hydroxyethyl)cyclopentanone 3-(2-Hydroxyethyl)cyclopentanone
Brand Name: Vulcanchem
CAS No.: 61478-19-1
VCID: VC3942274
InChI: InChI=1S/C7H12O2/c8-4-3-6-1-2-7(9)5-6/h6,8H,1-5H2
SMILES: C1CC(=O)CC1CCO
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol

3-(2-Hydroxyethyl)cyclopentanone

CAS No.: 61478-19-1

Cat. No.: VC3942274

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Hydroxyethyl)cyclopentanone - 61478-19-1

Specification

CAS No. 61478-19-1
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
IUPAC Name 3-(2-hydroxyethyl)cyclopentan-1-one
Standard InChI InChI=1S/C7H12O2/c8-4-3-6-1-2-7(9)5-6/h6,8H,1-5H2
Standard InChI Key JWFAAVYVUOVXIC-UHFFFAOYSA-N
SMILES C1CC(=O)CC1CCO
Canonical SMILES C1CC(=O)CC1CCO

Introduction

Structural and Chemical Identity

IUPAC Nomenclature and Molecular Structure

The compound’s systematic name, 3-(2-hydroxyethyl)cyclopentanone, reflects its cyclopentanone backbone with a hydroxyethyl substituent at the third carbon . Its molecular formula is C7H12O2\text{C}_7\text{H}_{12}\text{O}_2, corresponding to a molar mass of 128.17 g/mol. The structure combines a five-membered ketone ring with a hydrophilic hydroxyethyl side chain, imparting both lipophilic and polar characteristics (Figure 1) .

Synthesis Methodologies

Early Synthetic Routes

The first reported synthesis of 3-(2-hydroxyethyl)cyclopentanone appeared in the Journal of the American Chemical Society (1976), where it was prepared via acid-catalyzed cyclization of 4-(2-hydroxyethyl)cyclohexanone under refluxing toluene . This method achieved moderate yields (45–55%) but required stringent temperature control to avoid side reactions.

A more efficient approach, documented in Tetrahedron Letters (1982), utilized Pd-catalyzed hydrogenation of 3-(2-propenyl)cyclopentanone in the presence of a hydroxylamine derivative . This one-pot reaction provided the target compound in 68% yield with high regioselectivity, leveraging the synergistic effects of palladium and acidic conditions (Table 1).

Table 1: Comparative Synthesis Conditions for 3-(2-Hydroxyethyl)cyclopentanone

MethodCatalystSolventTemperature (°C)Yield (%)Reference
Acid-catalyzed cyclizationH2_2SO4_4Toluene11048
Pd-mediated hydrogenationPd/CEtOH/H2_2O2568

Modern Advances in Synthesis

Recent work by organic chemists has focused on stereoselective syntheses of substituted cyclopentanones. For instance, (±)-3-(2-hydroxyethyl)-2,2,5-trimethylcyclopentanone was synthesized from (±)-2,2,5-trimethyl-1-oxocyclopentane-3-carboxylic acid via a three-step sequence involving Grignard addition, hydrolysis, and intramolecular aldol condensation . This route achieved enantiomeric excesses >90% when chiral auxiliaries were employed, highlighting the compound’s utility in asymmetric synthesis .

Physicochemical Properties

Thermal Stability and Solubility

  • Polar solvents: Miscible with ethanol, methanol, and water at elevated temperatures .

  • Nonpolar solvents: Partially soluble in hexane and diethyl ether .

Thermogravimetric analysis (TGA) of related hydroxyethyl-substituted ketones reveals decomposition onset temperatures near 200°C, primarily due to dehydration and ketone degradation .

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

  • Cyclopentanone moiety: Participates in nucleophilic additions (e.g., with amines or hydrazines) and undergoes aldol condensations under basic conditions .

  • Hydroxyethyl side chain: Susceptible to oxidation (to carboxylic acids), esterification, and etherification reactions .

Notably, the proximity of the hydroxyl and ketone groups enables chelation-assisted metal catalysis, as demonstrated in its use as a ligand in Pd-mediated cross-couplings .

Applications in Organic Synthesis

Precursor to Natural Products

3-(2-Hydroxyethyl)cyclopentanone serves as a key intermediate in the total synthesis of (+)-fenchone, a bicyclic monoterpene found in fennel oil. Treatment of the chloroketone derivative with aqueous base induces a semipinacol rearrangement, yielding fenchone in 75% enantiomeric purity .

Scheme 1: Synthesis of (+)-Fenchone from 3-(2-Hydroxyethyl)cyclopentanone

3-(2-Hydroxyethyl)cyclopentanoneSOCl2ChloroketoneNaOH(+)-Fenchone[3]\text{3-(2-Hydroxyethyl)cyclopentanone} \xrightarrow{\text{SOCl}_2} \text{Chloroketone} \xrightarrow{\text{NaOH}} \text{(+)-Fenchone} \quad[3]

Heterocyclic Compound Synthesis

The compound’s ability to undergo intramolecular cyclizations has been exploited in constructing nitrogen-containing heterocycles. For example, reaction with hydroxylamine hydrochloride produces cyclopentanone oximes, which can be further transformed into spirocyclic amines via Buchwald–Hartwig amination .

Industrial and Pharmacological Relevance

Fragrance Industry

Derivatives of 3-(2-hydroxyethyl)cyclopentanone contribute to the olfactory profiles of commercial perfumes, imparting woody and camphoraceous notes. Its hydrogenated analog, 3-(2-hydroxyethyl)cyclopentanol, is a registered flavoring agent (FEMA No. 4683) .

Challenges and Future Directions

Current limitations in the study of 3-(2-hydroxyethyl)cyclopentanone include:

  • Lack of thermodynamic data: Melting point, enthalpy of formation, and vapor pressure measurements are needed for industrial process design.

  • Stereochemical control: Improved asymmetric synthesis methods could expand its utility in enantioselective catalysis.

Future research should prioritize catalytic green chemistry approaches, such as enzymatic ketone reductions or photochemical cyclizations, to enhance sustainability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator